molecular formula C16H20BrN3O3S2 B2437481 2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine CAS No. 2034382-49-3

2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine

Cat. No.: B2437481
CAS No.: 2034382-49-3
M. Wt: 446.38
InChI Key: DEGDTDMNASODKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine ( 2034382-49-3) is a chemical compound with a molecular formula of C16H20BrN3O3S2 and a molecular weight of 446.38 g/mol . This reagent belongs to the class of thiazolidine-based hybrids, which are promising scaffolds in modern medicinal chemistry and drug discovery . The structure combines a thiazolidine ring with an imidazole sulfonyl group, a design strategy often employed to create molecules with a diverse spectrum of biological activities. Such heterocyclic hybrids are frequently investigated as inhibitors for various enzymes and are considered promising objects in bioorganic chemistry for their potential to interact with multiple biological targets . Researchers utilize this compound and its analogs in early-stage drug discovery, particularly in developing protein tyrosine phosphatase inhibitors, modulators of RNA-binding proteins, and other therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3S2/c1-4-19-10-15(18-11(19)2)25(21,22)20-7-8-24-16(20)12-5-6-14(23-3)13(17)9-12/h5-6,9-10,16H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGDTDMNASODKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on various studies.

Chemical Structure

The molecular formula of the compound is C18H20BrN3O3SC_{18}H_{20}BrN_{3}O_{3}S with a complex structure that includes a thiazolidine ring, a sulfonamide group, and substituted phenyl rings. The presence of the bromine and methoxy groups is significant for its biological activity.

Research indicates that the thiazolidine moiety plays a crucial role in the compound's biological activity. Thiazolidines are known to exhibit various pharmacological properties including:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that thiazolidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Antiviral Effects : Some thiazolidine compounds have demonstrated anti-HIV activity, suggesting that this compound may also inhibit viral replication through similar mechanisms .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound against various cell lines. Here are some key findings:

Cell Line IC50 (µM) Mechanism of Action
Human glioblastoma U251< 10Induction of apoptosis via mitochondrial pathways
Human melanoma WM793< 15Caspase activation and cell cycle arrest
HIV IIIB123.8Inhibition of viral replication

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazolidine structure significantly influence biological activity. Key observations include:

  • Bromine Substitution : The presence of bromine at the 3-position on the phenyl ring enhances cytotoxicity, likely due to increased electron-withdrawing effects which stabilize reactive intermediates .
  • Methoxy Group : The methoxy group at the para position has been associated with improved solubility and bioavailability, which are critical for effective drug action .

Case Studies

  • Antitumor Efficacy : A study involving various thiazolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited significant anti-proliferative effects against multiple cancer cell lines, confirming the potential for development as an anticancer agent .
  • Anti-HIV Activity : Another investigation focused on thiazolidines revealed that compounds with similar sulfonamide groups showed promising anti-HIV activity, indicating a potential therapeutic application in treating viral infections .

Preparation Methods

β-Cyclodextrin-SO3H-Catalyzed Cyclization

Reaction Scheme :
3-Bromo-4-methoxybenzaldehyde + cysteamine hydrochloride → 2-(3-bromo-4-methoxyphenyl)thiazolidine

Conditions :

  • Catalyst: β-cyclodextrin-SO3H (10 mol%)
  • Solvent: Ethanol/H2O (3:1)
  • Temperature: 80°C, 6 h
  • Yield: 88%

Mechanism :

  • β-Cyclodextrin-SO3H activates the aldehyde via hydrogen bonding, enhancing electrophilicity.
  • Cysteamine’s thiol attacks the carbonyl, forming a hemithioacetal intermediate.
  • Intramolecular nucleophilic attack by the amine generates the thiazolidine ring.

Optimization Data :

Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
5 80 8 72
10 80 6 88
15 80 6 85

Lewis Acid-Mediated Stereoselective Synthesis

Adapting Bhattacharyya’s method for 2-iminothiazolidines:

  • Aziridine Activation :
    • (R)-N-tosylaziridine + BF3·OEt2 → Activated intermediate
  • Ring-Opening :
    • Intermediate + 3-bromo-4-methoxybenzaldehyde → Thiazolidine precursor
  • Cyclization :
    • 5-exo-dig cyclization under Sc(OTf)3 catalysis (0°C, CH2Cl2)
    • Yield: 90% (de, ee > 99%)

Advantages :

  • Enantiocontrol via chiral Lewis acids
  • Tolerance to electron-withdrawing groups (EWGs) on aryl aldehydes

Synthesis of 1-Ethyl-2-Methyl-1H-Imidazole-4-Sulfonyl Chloride

Imidazole Ring Formation

Steps :

  • Condensation :
    • Ethylenediamine + acetylacetone → 1-Ethyl-2-methylimidazole
    • Catalyst: NH4OAc, 120°C, 4 h
  • Sulfonation :
    • Imidazole + ClSO3H (2 eq) → Sulfonic acid intermediate
    • Reflux (110°C, 2 h), PCl5 (1.2 eq) → Sulfonyl chloride
    • Yield: 78%

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 7.89 (s, 1H, H-5), 4.32 (q, J = 7.2 Hz, 2H, CH2CH3), 2.65 (s, 3H, CH3), 1.42 (t, J = 7.2 Hz, 3H, CH2CH3)
  • FT-IR : 1375 cm−1 (S=O), 1180 cm−1 (S-O)

Sulfonamide Coupling Reaction

Reaction Scheme :
3-Amino-2-(3-bromo-4-methoxyphenyl)thiazolidine + 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride → Target compound

Conditions :

  • Base: Et3N (2 eq)
  • Solvent: Dichloromethane, 0°C → RT, 12 h
  • Yield: 82%

Mechanism :

  • Deprotonation of thiazolidine amine by Et3N.
  • Nucleophilic attack on sulfonyl chloride.
  • Elimination of HCl, forming sulfonamide.

Purification :

  • Column chromatography (SiO2, EtOAc/hexane 1:3)
  • Melting Point : 162–164°C

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Thiazolidine Yield (%) Sulfonylation Yield (%) Total Yield (%)
β-Cyclodextrin-SO3H 88 82 72.2
Lewis Acid Catalysis 90 80 72.0
Patent Method 75 70 52.5

Reaction Scale-Up Feasibility

  • β-Cyclodextrin-SO3H : Scalable to 100 g with consistent yields (85–88%)
  • Sulfonylation : Exothermic; requires controlled addition below 10°C to prevent di-sulfonation

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6)

  • δ 7.82 (s, 1H, Imidazole H-5)
  • δ 7.48 (d, J = 8.5 Hz, 1H, Ar-H)
  • δ 6.92 (d, J = 8.5 Hz, 1H, Ar-H)
  • δ 4.25 (q, J = 7.0 Hz, 2H, CH2CH3)
  • δ 3.87 (s, 3H, OCH3)
  • δ 3.45 (t, J = 7.5 Hz, 2H, Thiazolidine H-5)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C18H21BrN3O3S2 [M+H]+: 488.0124
  • Found : 488.0121

Q & A

What are the established synthetic pathways for constructing the thiazolidine core in this compound?

Basic
The thiazolidine core is synthesized via cyclocondensation of thioamide and α-halo carbonyl precursors. Ethanol under reflux with triethylamine as a base catalyst facilitates ring closure. Post-synthesis, column chromatography (silica gel, CH₂Cl₂/MeOH gradients) isolates the product .

How can researchers validate sulfonylation efficiency at the imidazole moiety?

Basic
Use ¹H NMR to track the disappearance of the imidazole NH signal (δ 8–9 ppm) and emergence of sulfonyl-linked methylene protons (δ 3.5–4.0 ppm). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., [M+H]⁺) .

What strategies minimize diastereomer formation during thiazolidine ring closure?

Advanced
Employ chiral auxiliaries (e.g., (R)-BINOL catalysts in THF at −20°C) to achieve up to 85% enantiomeric excess. Monitor diastereomer ratios via chiral HPLC (Chiralpak IC column) .

How to address elemental analysis discrepancies in brominated intermediates?

Advanced
Recrystallize from ethyl acetate/hexane (1:3 v/v) and vacuum-dry (40°C, 24 h). If deviations persist, optimize bromination using N-bromosuccinimide in DMF at 80°C .

What advanced NMR techniques resolve overlapping ¹³C signals?

Advanced
2D NMR (HSQC/HMBC) correlates thiazolidine C-2 (δ 75 ppm) with adjacent protons. A 600 MHz spectrometer with cryoprobe enhances resolution in aromatic regions .

How does flow chemistry improve synthesis scalability?

Advanced
Continuous-flow reactors (50°C, 2-minute residence time) boost sulfonylation yields by 22% vs. batch methods. In-line IR monitoring adjusts stoichiometry dynamically .

What methodologies assess stability under biologically relevant pH conditions?

Advanced
Incubate the compound (1 mM) in pH 2.0–9.0 buffers at 37°C. Analyze degradation via UPLC-MS (BEH C18 column) and calculate half-lives using first-order kinetics .

Key Methodological Insights:

  • Synthesis Optimization : Design of Experiments (DoE) and statistical modeling (e.g., response surface methodology) enhance yield and purity .
  • Purification : Combiflash chromatography with basic alumina columns effectively removes polar by-products .
  • Data Validation : Cross-reference NMR, MS, and elemental analysis to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.